Beta-2 Adrenergic Receptor (β2-AR) Agonist Potency: 3-Fold Higher Potency than CHEMBL1800934 in the Same Assay
4-(2-Methoxybenzoyl)-2-phenylmorpholine (CHEMBL1800936) exhibits an IC50 of 1.44 nM in a β2-AR-mediated mitogenesis inhibition assay, which is 3.03-fold more potent than the structurally related analog CHEMBL1800934 (IC50 = 4.37 nM) tested under identical conditions [1][2]. Another analog, CHEMBL1800961, shows an intermediate IC50 of 1.91 nM. The reference agonist isoproterenol achieves an IC50 of 0.050 nM in the same assay.
| Evidence Dimension | β2-AR agonist activity (IC50) |
|---|---|
| Target Compound Data | 1.44 nM |
| Comparator Or Baseline | CHEMBL1800934: 4.37 nM; CHEMBL1800961: 1.91 nM; Isoproterenol: 0.050 nM |
| Quantified Difference | 3.03-fold more potent than CHEMBL1800934; 1.33-fold more potent than CHEMBL1800961 |
| Conditions | HEK-β2-AR, 1321N1 or U87MG cells; mitogenesis inhibition assay; temperature 2°C (or 37°C per BindingDB record) |
Why This Matters
For procurement decisions in β2-AR research, selecting a compound with quantitatively verified potency ensures appropriate sensitivity in cell-based assays and reduces the need for higher concentrations that may introduce off-target effects.
- [1] BindingDB Entry BDBM50348426 (CHEMBL1800936). IC50: 1.44 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348426 View Source
- [2] BindingDB Entry BDBM50348431 (CHEMBL1800934). IC50: 4.37 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348431 View Source
